Product packaging for (4,5-Dimethylthiophen-2-yl)methanol(Cat. No.:CAS No. 74379-21-8)

(4,5-Dimethylthiophen-2-yl)methanol

Cat. No.: B1625917
CAS No.: 74379-21-8
M. Wt: 142.22 g/mol
InChI Key: QVQQDTLDPWZYEZ-UHFFFAOYSA-N
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Description

(4,5-Dimethylthiophen-2-yl)methanol (CAS 74379-21-8) is a solid organic compound with the molecular formula C 7 H 10 OS and a molecular weight of 142.22 g/mol . This compound features a thiophene ring, a quintessential heterocyclic scaffold in medicinal and materials chemistry, which is further functionalized with a hydroxymethyl group and methyl substituents at the 4 and 5 positions . As a versatile chemical building block , its primary value in research lies in its application in Claisen-Schmidt condensation reactions and other synthetic transformations to create more complex structures . Thiophene derivatives analogous to this compound are extensively utilized in the synthesis of important intermediates and end-products, particularly in the development of pharmaceuticals and advanced material sciences . These materials find potential applications in diverse fields such as photoelectronics, photophotonics, photodynamic therapy, and electrochemical sensing . The specific substitution pattern on the thiophene ring makes it a valuable precursor for constructing molecules with potential biological activity or unique electronic properties. Key Identifiers • CAS Number: 74379-21-8 • Molecular Formula: C 7 H 10 OS • Molecular Weight: 142.22 g/mol • SMILES: OCC1=CC(C)=C(C)S1 Important Notice: This product is strictly for Research Use Only (RUO) and is not intended for diagnostic, therapeutic, or any other human use. Researchers should handle this material with appropriate precautions in a laboratory setting.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C7H10OS B1625917 (4,5-Dimethylthiophen-2-yl)methanol CAS No. 74379-21-8

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

(4,5-dimethylthiophen-2-yl)methanol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H10OS/c1-5-3-7(4-8)9-6(5)2/h3,8H,4H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QVQQDTLDPWZYEZ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(SC(=C1)CO)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H10OS
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60503562
Record name (4,5-Dimethylthiophen-2-yl)methanol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60503562
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

142.22 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

74379-21-8
Record name (4,5-Dimethylthiophen-2-yl)methanol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60503562
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthetic Methodologies for 4,5 Dimethylthiophen 2 Yl Methanol and Its Analogs

Direct Synthetic Routes

Direct synthetic routes are often the most straightforward methods for obtaining (4,5-dimethylthiophen-2-yl)methanol, provided the starting materials are readily available. These methods typically involve the functionalization of the 2-position of the 2,3-dimethylthiophene (B3031705) ring.

Reduction of Thiophene (B33073) Carbaldehyde Precursors

A primary and widely utilized method for the synthesis of this compound is the reduction of its corresponding carbaldehyde precursor, 4,5-dimethylthiophene-2-carbaldehyde. thermofisher.comchemicalbook.comchemspider.com This transformation is a standard procedure in organic chemistry and can be achieved using a variety of reducing agents.

The precursor, 4,5-dimethylthiophene-2-carbaldehyde, can be synthesized via the Vilsmeier-Haack reaction, which involves the formylation of an electron-rich aromatic ring like 2,3-dimethylthiophene using a Vilsmeier reagent (typically a mixture of phosphorus oxychloride and a disubstituted formamide (B127407) such as N,N-dimethylformamide). wikipedia.orgorganic-chemistry.orgthieme-connect.de This reaction is an effective method for introducing a formyl group onto the thiophene ring. wikipedia.orgmdpi.comrsc.org

Once the carbaldehyde is obtained, it can be reduced to the corresponding primary alcohol. Common and effective reducing agents for this purpose include sodium borohydride (B1222165) (NaBH₄) and lithium aluminum hydride (LiAlH₄). Sodium borohydride is a milder reducing agent and is often preferred for its selectivity and safer handling, typically used in protic solvents like methanol (B129727) or ethanol. derpharmachemica.comwikipedia.org Lithium aluminum hydride is a more powerful reducing agent and can also be employed, usually in aprotic solvents like diethyl ether or tetrahydrofuran. derpharmachemica.com

Table 1: Reduction of 4,5-Dimethylthiophene-2-Carbaldehyde

PrecursorReducing AgentSolventProductReference(s)
4,5-Dimethylthiophene-2-carbaldehydeSodium Borohydride (NaBH₄)Methanol/EthanolThis compound derpharmachemica.comwikipedia.org
4,5-Dimethylthiophene-2-carbaldehydeLithium Aluminum Hydride (LiAlH₄)Diethyl ether/THFThis compound derpharmachemica.com

Reactions Involving Formaldehyde (B43269) and Thiophene Derivatives

The direct hydroxymethylation of 2,3-dimethylthiophene using formaldehyde presents another potential synthetic route to this compound. This method, if successful, would offer a more direct approach by introducing the hydroxymethyl group in a single step. However, detailed research findings specifically documenting the direct reaction of 2,3-dimethylthiophene with formaldehyde to yield this compound are not extensively reported in the reviewed literature.

In principle, electrophilic substitution on the electron-rich thiophene ring with an electrophilic form of formaldehyde could lead to the desired product. Such reactions often require acidic or basic catalysts to proceed. While formylation of thiophenes is well-documented, direct hydroxymethylation can sometimes be challenging due to the potential for side reactions, such as polymerization of formaldehyde or further reaction of the product.

Table 2: Hypothetical Direct Hydroxymethylation of 2,3-Dimethylthiophene

Thiophene DerivativeReagentPotential ProductNotes
2,3-DimethylthiopheneFormaldehyde (CH₂O)This compoundThis route is plausible but lacks extensive documentation in the scientific literature.

Thiophene Ring Formation Strategies Relevant to the (4,5-Dimethylthiophene)Methanol Scaffold

Catalytic Cyclization Approaches

Catalytic methods, employing either metal or base catalysis, are powerful tools for the synthesis of substituted thiophenes.

Transition metal-catalyzed cross-coupling and cyclization reactions have emerged as versatile methods for the synthesis of highly substituted thiophenes. Palladium-catalyzed reactions, in particular, have been widely explored for the formation of carbon-carbon and carbon-heteroatom bonds. nih.govrsc.orgyoutube.com

For the synthesis of a 2,3-disubstituted thiophene scaffold, such as that in this compound, a palladium-catalyzed coupling reaction could be envisioned. For instance, the coupling of a suitably substituted four-carbon precursor containing a sulfur atom with a two-carbon unit, or the cyclization of a linear precursor containing both sulfur and the necessary carbon framework, could be achieved. While specific examples for the direct synthesis of this compound via this route are not prevalent, the general applicability of palladium catalysis in thiophene synthesis suggests its potential. nih.govnih.gov Nickel-catalyzed couplings are also known for the formation of C-C bonds in the synthesis of complex molecules and could potentially be applied. orgsyn.orgnih.gov Copper-catalyzed reactions also offer a pathway for the synthesis of thiophene derivatives through cyclization of S-containing alkyne precursors. nih.gov

Table 3: Representative Metal-Catalyzed Thiophene Synthesis Strategies

Catalyst TypeGeneral ReactionRelevance to ScaffoldReference(s)
PalladiumCross-coupling of thiophene precursorsFormation of substituted thiophene core nih.govrsc.orgyoutube.comnih.gov
NickelCross-coupling reactionsPotential for C-C bond formation to build the scaffold orgsyn.orgnih.gov
CopperCyclization of S-containing alkynesConstruction of the thiophene ring nih.gov

Base-promoted cyclization reactions are a cornerstone of thiophene synthesis, with several named reactions providing access to a wide variety of substituted thiophenes. Two notable examples are the Gewald reaction and the Fiesselmann thiophene synthesis.

The Gewald reaction is a multicomponent reaction that condenses a ketone or aldehyde with an α-cyanoester in the presence of elemental sulfur and a base to yield a polysubstituted 2-aminothiophene. wikipedia.orgresearchgate.netorganic-chemistry.orgumich.eduarkat-usa.org While the direct product is a 2-aminothiophene, this versatile intermediate can be further modified to introduce other functional groups. To obtain a 4,5-dimethylthiophene scaffold, one could start with butan-2-one.

The Fiesselmann thiophene synthesis involves the reaction of α,β-acetylenic esters with thioglycolic acid derivatives in the presence of a base to generate substituted thiophenes. derpharmachemica.comresearchgate.netwikipedia.orgresearchgate.netrsc.org This method is particularly useful for preparing thiophenes with specific substitution patterns. By selecting the appropriate starting materials, it is possible to construct the 4,5-dimethylthiophene ring.

Table 4: Base-Promoted Thiophene Ring Formation

Reaction NameReactantsGeneral ProductRelevance to ScaffoldReference(s)
Gewald ReactionKetone/Aldehyde, α-Cyanoester, Sulfur, Base2-AminothiopheneCan be adapted to form a 4,5-dimethyl-2-aminothiophene, a precursor to other derivatives. wikipedia.orgresearchgate.netorganic-chemistry.orgumich.eduarkat-usa.org
Fiesselmann Synthesisα,β-Acetylenic ester, Thioglycolic acid derivative, BaseSubstituted thiopheneCan be used to construct the 4,5-dimethylthiophene ring with appropriate starting materials. derpharmachemica.comresearchgate.netwikipedia.orgresearchgate.netrsc.org

Halogenation-Mediated Cyclization Techniques

The formation of the thiophene core can be effectively achieved through cyclization reactions, with halogenation-mediated pathways offering a robust and versatile approach. These methods typically involve the use of a halogen electrophile to trigger the ring-closing event.

A notable environmentally friendly method for synthesizing halogenated thiophenes utilizes sodium halides as the source of electrophilic halogens in the presence of copper(II) sulfate (B86663) pentahydrate and ethanol. nih.gov This approach is significant for its use of greener solvents and readily available, inexpensive reagents, avoiding harsh and toxic substances. nih.gov The reaction proceeds via an electrophilic cyclization mechanism, where the starting alkynes undergo ring closure to form thiophene derivatives with yields reaching as high as 95%. nih.gov For instance, the cyclization of a phenyl-substituted vinyl methyl thiol using this copper-mediated halocyclization resulted in 3-halothiophene products with excellent yields of 92% for the chloro derivative, 86% for the bromo, and 90% for the iodo. nih.gov The mechanism is believed to involve the in situ formation of I2 and Br2, which act as the electrophiles. nih.gov

Another strategy involves the direct iodocyclization of 1-mercapto-3-yn-2-ols with molecular iodine in the presence of sodium bicarbonate to produce 3-iodothiophenes in good yields. organic-chemistry.org Furthermore, halocyclization of alkynoic thioesters with N-halosuccinimides (NBS, NIS) can also be employed, followed by an oxidative aromatization step to yield the thiophene ring. organic-chemistry.org

Table 1: Halogenation-Mediated Cyclization for Thiophene Synthesis

Starting MaterialReagentsProductYield (%)
Phenyl-substituted vinyl methyl thiolNaCl, CuSO4·5H2O, Ethanol3-Chlorothiophene derivative92
Phenyl-substituted vinyl methyl thiolNaBr, CuSO4·5H2O, Ethanol3-Bromothiophene derivative86
Phenyl-substituted vinyl methyl thiolNaI, CuSO4·5H2O, Ethanol3-Iodothiophene derivative90
1-Mercapto-3-yn-2-olsI2, NaHCO33-Iodothiophene derivativeGood
Alkynoic thioestersN-HalosuccinimidesHalogenated thiophene-

Multicomponent Reactions for Thiophene Scaffold Assembly

Multicomponent reactions (MCRs) have emerged as powerful tools in organic synthesis, allowing for the construction of complex molecules in a single step from three or more starting materials. This approach offers high atom economy and efficiency.

The Gewald reaction is a classic and widely used MCR for the synthesis of 2-aminothiophenes. nih.gov It typically involves the condensation of a ketone or aldehyde, an α-cyano ester, and elemental sulfur in the presence of a base. nih.gov While traditional methods often required harsh conditions and long reaction times, modern variations have significantly improved the process. nih.gov For example, an eco-friendly protocol has been developed using a catalytic amount of zinc oxide (5 mol%) under solvent-free conditions at 100 °C, affording 2-aminothiophene derivatives in moderate to high yields (27%–70%). researchgate.net

Electrochemical MCRs represent a newer frontier, offering unique reactivity and selectivity through precise control of the applied potential. rsc.org An electrochemical approach has been developed for the modular assembly of diverse tetrazoles from alkanes, acetonitrile, and azidotrimethylsilane. rsc.org This strategy has been successfully applied to thiophene derivatives, demonstrating its potential for the C-H functionalization of these heterocycles. rsc.org

Table 2: Multicomponent Reactions for Thiophene Synthesis

Reaction TypeStarting MaterialsCatalyst/ConditionsProductYield (%)
Gewald ReactionKetone/Aldehyde, Malononitrile, Elemental SulfurZnO (5 mol%), 100 °C, solvent-free2-Aminothiophene derivative27-70
Electrochemical C-H TetrazolationThiophene derivative, Acetonitrile, AzidotrimethylsilaneElectrochemicalTetrazolyl-thiophene derivative-

Polymer-Supported Synthesis of Thiophene Derivatives

The use of polymer supports in organic synthesis facilitates the purification of products and the automation of synthetic processes. Soluble polymers, such as polyethylene (B3416737) glycol (PEG), have proven particularly advantageous.

A notable application is the synthesis of thiophene derivatives on a PEG support using the Gewald reaction under microwave irradiation. organic-chemistry.orgthieme-connect.com This method involves first attaching cyanoacetic acid to PEG, followed by the Gewald reaction with a carbonyl compound and elemental sulfur. organic-chemistry.orgthieme-connect.com The resulting PEG-supported thiophene can then be further modified and finally cleaved from the polymer support to yield the free thiophene derivative in good yields. organic-chemistry.orgthieme-connect.com The use of microwave irradiation significantly accelerates the reaction, and the polymer support simplifies the isolation and purification of intermediates. organic-chemistry.orgthieme-connect.com

Post-Synthetic Functionalization of this compound

Once the this compound core is synthesized, its chemical utility is expanded through various post-synthetic functionalization reactions. These modifications can target either the hydroxymethyl group or the thiophene ring itself.

Functional Group Interconversions of the Hydroxymethyl Group

The hydroxyl group of this compound is a versatile handle for a wide range of functional group interconversions (FGIs). These transformations are fundamental in organic synthesis, allowing for the conversion of one functional group into another. imperial.ac.uk

Standard synthetic methodologies can be applied to convert the primary alcohol into other functional groups. For example, oxidation of the hydroxymethyl group can yield the corresponding aldehyde or carboxylic acid. Reagents like pyridinium (B92312) chlorochromate (PCC) or activated dimethyl sulfoxide (B87167) (DMSO) are commonly used for oxidation to the aldehyde. imperial.ac.uk

The hydroxyl group can also be converted into a good leaving group, such as a tosylate or mesylate, by reacting it with the corresponding sulfonyl chloride. mit.edu This activation facilitates nucleophilic substitution reactions, allowing for the introduction of various nucleophiles, such as halides or azides. vanderbilt.edu For instance, conversion to a halide can be achieved using reagents like thionyl chloride (for chlorides) or phosphorus tribromide (for bromides). vanderbilt.edu The Finkelstein reaction can then be used to convert chlorides or bromides to iodides. vanderbilt.edu

Electrophilic Aromatic Substitution on the Thiophene Ring

The thiophene ring is known to be highly reactive towards electrophilic aromatic substitution, often reacting under milder conditions than benzene (B151609). iust.ac.irpearson.com Substitution typically occurs preferentially at the 2- or 5-position (the α-positions), as the carbocation intermediates formed are more stabilized by the sulfur atom. youtube.comyoutube.com In this compound, the 2-position is already substituted, so electrophilic attack would be directed to the 3-position or the other α-position if it were unsubstituted. However, with methyl groups at the 4 and 5 positions, the remaining open position is the 3-position.

Common electrophilic substitution reactions include halogenation, nitration, sulfonation, and Friedel-Crafts acylation. iust.ac.irlibretexts.org

Halogenation: Thiophene undergoes rapid halogenation, even at low temperatures. iust.ac.ir Careful control of reaction conditions is necessary to achieve mono-substitution. iust.ac.ir

Nitration: Nitration of thiophenes can lead to mixtures of products. iust.ac.ir

Friedel-Crafts Acylation: This is a widely used reaction for thiophenes, typically giving good yields under controlled conditions using catalysts like tin tetrachloride to avoid polymerization that can occur with stronger Lewis acids like aluminum chloride. iust.ac.ir

The directing effects of the existing substituents on the ring are crucial. The methyl groups are electron-donating and would activate the ring towards electrophilic attack. The hydroxymethyl group is generally considered a weak deactivator.

Table 3: Electrophilic Aromatic Substitution on Thiophenes

ReactionElectrophileCatalystTypical Product
HalogenationBr2, Cl2, I2-Halogenated thiophene
NitrationHNO3/H2SO4-Nitrothiophene
SulfonationH2SO4-Thiophenesulfonic acid
Friedel-Crafts AcylationRCOClSnCl4Acylthiophene

Asymmetric Functionalization and Dearomatization Studies

The development of catalytic asymmetric methods to functionalize and dearomatize thiophenes is a challenging but increasingly important area of research. rsc.orgresearchgate.net Such strategies provide access to chiral thiophene-containing molecules, which are of significant interest in medicinal chemistry and materials science. rsc.orgresearchgate.net

One approach involves the rational design of thiophene-containing substrates that can undergo asymmetric transformations. For example, by incorporating a thiophene motif into a substrate designed to generate a vinylidene ortho-quinone methide (VQM) intermediate, it is possible to achieve catalytic asymmetric dearomatization. rsc.orgresearchgate.netresearchgate.net This has been successfully employed to synthesize thiophene-dearomatized chiral spiranes in high yields and with excellent enantioselectivities. rsc.orgresearchgate.net

Intermolecular asymmetric dearomatization reactions have also been explored. For instance, the reaction of β-naphthols with nitroethylene, catalyzed by a chiral thiourea, leads to enantioenriched β-naphthalenones. nih.gov While this example does not directly involve thiophene, the principle of organocatalytic asymmetric dearomatization is transferable to thiophene-based systems.

Chemical Reactivity and Mechanistic Investigations

Reactivity of the Thiophene (B33073) Nucleus

The thiophene ring is an aromatic heterocycle that can undergo electrophilic substitution reactions. The presence of activating or deactivating groups on the ring can greatly affect the rate and regioselectivity of these reactions.

The reactivity of the thiophene ring in (4,5-Dimethylthiophen-2-yl)methanol is enhanced by the presence of two electron-donating methyl groups at the 4- and 5-positions. These alkyl groups increase the electron density of the thiophene nucleus through a positive inductive effect (+I), making it more susceptible to electrophilic attack. The hydroxymethyl group at the 2-position, while having a weak deactivating inductive effect (-I) due to the electronegative oxygen atom, can also participate in directing incoming electrophiles.

The combined electronic effects of these substituents render the 3-position the most electron-rich and, therefore, the primary site for electrophilic substitution. Steric hindrance from the adjacent methyl and hydroxymethyl groups can also influence the approach of bulky electrophiles. youtube.comyoutube.com The directing effects of the substituents are a crucial consideration in predicting the outcome of reactions involving the thiophene ring. acs.org

Thiophenes are known to react with singlet oxygen ('O₂'), a highly reactive electronically excited state of molecular oxygen. This reaction typically proceeds via a [4+2] cycloaddition, also known as a Diels-Alder reaction, where the thiophene acts as the diene. The initial product is an unstable endoperoxide, which can then undergo further reactions. nih.govresearchgate.net

Theoretical studies on the reaction of thiophene and 2-methylthiophene (B1210033) with singlet oxygen have shown that the reaction is a favorable process. nih.govresearchgate.net It has been established that the presence of electron-donating alkyl groups on the thiophene ring lowers the activation barrier for this cycloaddition, thereby increasing the reaction rate. nih.govresearchgate.net Therefore, this compound, with its two methyl groups, is expected to be more reactive towards singlet oxygen than unsubstituted thiophene. This heightened reactivity can lead to the degradation of the thiophene ring under conditions where singlet oxygen is generated, such as in the presence of photosensitizers and light. researchgate.netnih.gov The reaction with singlet oxygen is a key consideration in the context of the photostability of thiophene-containing compounds. nih.gov

Transformations Involving the Hydroxymethyl Moiety

The hydroxymethyl group attached to the thiophene ring at the 2-position is a primary alcohol and thus can undergo typical alcohol reactions, such as oxidation and nucleophilic substitution.

The primary alcohol functionality of this compound can be oxidized to form the corresponding aldehyde, 4,5-dimethylthiophene-2-carbaldehyde, or further oxidized to the carboxylic acid, 4,5-dimethylthiophene-2-carboxylic acid. The choice of oxidizing agent and reaction conditions determines the final product.

For the synthesis of the aldehyde, mild oxidizing agents are required to prevent over-oxidation to the carboxylic acid. A common and effective reagent for this transformation is manganese dioxide (MnO₂), which selectively oxidizes allylic and benzylic alcohols. The reaction is typically carried out in a chlorinated solvent like dichloromethane (B109758) (CH₂Cl₂) at room temperature.

For the preparation of the carboxylic acid, stronger oxidizing agents are necessary. A well-established method for the oxidation of methylthiophenes to their corresponding carboxylic acids involves heating with aqueous sodium dichromate (Na₂Cr₂O₇) in a sealed vessel at elevated temperatures. This method can be adapted for the oxidation of the hydroxymethyl group. Another approach involves the use of catalytic systems, such as those containing vanadium, iron, or molybdenum, in the presence of an oxidant like methyl hypochlorite, which can be generated in situ from methanol (B129727) and carbon tetrachloride. semanticscholar.org

Table 1: Representative Oxidation Reactions of this compound

Starting MaterialReagent(s)ProductReaction Type
This compoundMnO₂4,5-Dimethylthiophene-2-carbaldehydeOxidation
This compoundNa₂Cr₂O₇, H₂O, heat4,5-Dimethylthiophene-2-carboxylic acidOxidation

The hydroxyl group of this compound can be converted into a good leaving group, facilitating nucleophilic substitution reactions at the benzylic carbon. This is a common strategy for the synthesis of various 2-substituted-4,5-dimethylthiophenes.

Reagents like thionyl chloride (SOCl₂) and phosphorus tribromide (PBr₃) are frequently used to convert primary and secondary alcohols into the corresponding alkyl chlorides and bromides. chemistrysteps.comchadsprep.commasterorganicchemistry.com The reaction of this compound with SOCl₂ would yield 2-(chloromethyl)-4,5-dimethylthiophene, while reaction with PBr₃ would produce 2-(bromomethyl)-4,5-dimethylthiophene. These reactions typically proceed via an Sₙ2 mechanism, especially when conducted in the presence of a non-nucleophilic base like pyridine, which also serves to neutralize the acidic byproducts. chemistrysteps.comlibretexts.org The resulting haloalkanes are versatile intermediates for the introduction of a wide range of nucleophiles.

Table 2: Nucleophilic Substitution Reactions of this compound

Starting MaterialReagent(s)ProductReaction Type
This compoundSOCl₂, Pyridine2-(Chloromethyl)-4,5-dimethylthiopheneNucleophilic Substitution (Sₙ2)
This compoundPBr₃2-(Bromomethyl)-4,5-dimethylthiopheneNucleophilic Substitution (Sₙ2)

Elucidation of Reaction Mechanisms

Understanding the mechanisms of the reactions that this compound undergoes is crucial for controlling the reaction outcomes and for the rational design of synthetic routes.

The reaction of electron-rich thiophenes with singlet oxygen is proposed to proceed through a concerted [4+2] cycloaddition mechanism, leading to an endoperoxide intermediate. researchgate.net This is a pericyclic reaction governed by orbital symmetry rules. The endoperoxide is generally unstable and can decompose to various products, often involving the cleavage of the thiophene ring.

The mechanism of oxidation of the hydroxymethyl group depends on the oxidant used. With MnO₂, the reaction is believed to proceed via a radical mechanism on the surface of the solid reagent. For oxidations with chromic acid derivatives, the mechanism involves the formation of a chromate (B82759) ester followed by an elimination step.

The conversion of the alcohol to an alkyl halide with SOCl₂ or PBr₃ involves the initial formation of a halosulfite or phosphite (B83602) ester, respectively. chemistrysteps.commasterorganicchemistry.com This transforms the hydroxyl group into a much better leaving group. In the presence of a base like pyridine, a subsequent Sₙ2 attack by the halide ion on the benzylic carbon leads to the product with inversion of stereochemistry, if the carbon were chiral. chemistrysteps.comlibretexts.org In the absence of a base, the reaction with SOCl₂ can proceed with retention of configuration through an Sₙi (internal nucleophilic substitution) mechanism. libretexts.org

Kinetic Studies

No published data available.

Thermodynamic Analysis

No published data available.

Advanced Spectroscopic and Structural Characterization Techniques

Nuclear Magnetic Resonance (NMR) Spectroscopy

Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for determining the structure of organic molecules. By analyzing the behavior of atomic nuclei in a magnetic field, NMR provides precise information about the chemical environment of hydrogen (¹H) and carbon (¹³C) atoms.

The ¹H NMR spectrum of (4,5-Dimethylthiophen-2-yl)methanol is expected to show distinct signals corresponding to the different types of protons in the molecule: the hydroxyl proton, the methylene (B1212753) protons, the thiophene (B33073) ring proton, and the two methyl group protons. The chemical shifts (δ) are influenced by the electron density around the protons and their proximity to the electronegative sulfur and oxygen atoms.

The anticipated signals in a typical deuterated solvent like CDCl₃ would be:

A singlet for the single proton on the thiophene ring (H3).

A singlet for the two protons of the methylene group (-CH₂OH).

A broad singlet for the hydroxyl proton (-OH), which can exchange with trace amounts of water in the solvent.

Two distinct singlets for the two methyl groups attached to the thiophene ring (4-CH₃ and 5-CH₃).

The integration of these signals would correspond to the number of protons in each group (1:2:1:3:3).

Table 1: Predicted ¹H NMR Chemical Shifts for this compound

Proton AssignmentPredicted Chemical Shift (δ, ppm)Multiplicity
Thiophene-H~6.8Singlet
Methylene (-CH₂OH)~4.7Singlet
Hydroxyl (-OH)Variable (Broad)Singlet
5-Methyl (-CH₃)~2.4Singlet
4-Methyl (-CH₃)~2.2Singlet

Note: Predicted values are based on the analysis of similar thiophene-containing structures and general principles of NMR spectroscopy.

The ¹³C NMR spectrum provides information on the carbon skeleton of the molecule. For this compound, seven distinct signals are expected, corresponding to each unique carbon atom. The chemical shifts are indicative of the carbon's hybridization and electronic environment. The carbons of the thiophene ring typically appear in the aromatic region of the spectrum.

Table 2: Predicted ¹³C NMR Chemical Shifts for this compound

Carbon AssignmentPredicted Chemical Shift (δ, ppm)
C2 (C-CH₂OH)~145-150
C5 (C-CH₃)~135-140
C4 (C-CH₃)~130-135
C3 (C-H)~120-125
Methylene (-CH₂OH)~55-60
5-Methyl (-CH₃)~14-16
4-Methyl (-CH₃)~13-15

Note: Predicted values are based on the analysis of related thiophene structures and standard ¹³C NMR correlation charts.

Mass Spectrometry (MS)

Mass spectrometry is an analytical technique that measures the mass-to-charge ratio of ions. It is a powerful tool for determining the molecular weight and elemental composition of a compound.

High-Resolution Mass Spectrometry (HRMS) can determine the mass of a molecule with extremely high accuracy. This allows for the calculation of its elemental formula. For this compound, with a molecular formula of C₇H₁₀OS, the exact mass can be calculated. chemspider.com The monoisotopic mass is 142.045236 Da. chemspider.com HRMS analysis would show a molecular ion peak ([M]⁺) corresponding to this exact mass, confirming the elemental composition and distinguishing it from other compounds with the same nominal mass.

Matrix-Assisted Laser Desorption/Ionization Time-of-Flight (MALDI-TOF) is a soft ionization technique used in mass spectrometry. While it is more commonly used for large, non-volatile biomolecules, it can be applied to smaller organic molecules. In a MALDI-TOF analysis of this compound, the compound would be co-crystallized with a matrix material. A pulsed laser would irradiate the sample, causing desorption and ionization, typically forming protonated molecules ([M+H]⁺). The time it takes for these ions to travel through a flight tube to the detector is measured, which is proportional to their mass-to-charge ratio. This would provide a highly accurate molecular weight determination.

Vibrational Spectroscopy: Infrared (IR) Analysis

Infrared (IR) spectroscopy measures the absorption of infrared radiation by a molecule, which corresponds to the vibrations of its chemical bonds. The resulting spectrum provides a fingerprint of the functional groups present.

The IR spectrum of this compound would exhibit characteristic absorption bands:

A broad band in the region of 3200-3600 cm⁻¹ is characteristic of the O-H stretching vibration of the alcohol group.

Sharp bands in the 2850-3000 cm⁻¹ region correspond to the C-H stretching vibrations of the methyl and methylene groups.

Aromatic C-H stretching from the thiophene ring may appear around 3100 cm⁻¹.

Vibrations corresponding to the C=C bonds within the thiophene ring are expected in the 1400-1600 cm⁻¹ region.

A strong band corresponding to the C-O stretching vibration of the primary alcohol is expected in the 1000-1050 cm⁻¹ range.

Table 3: Characteristic Infrared (IR) Absorption Bands for this compound

Functional GroupVibrational ModeExpected Frequency Range (cm⁻¹)
Hydroxyl (-OH)O-H Stretch3200-3600 (Broad)
Thiophene RingC-H Stretch~3100
Methyl/MethyleneC-H Stretch2850-3000
Thiophene RingC=C Stretch1400-1600
Primary AlcoholC-O Stretch1000-1050

Note: These are expected ranges for the specified functional groups and can vary slightly based on the specific molecular environment and sample preparation.

Electronic Absorption Spectroscopy: Ultraviolet-Visible (UV-Vis) Studies

The UV-Vis spectrum of thiophene and its derivatives is characterized by absorption bands arising from π → π* transitions within the aromatic ring. The position and intensity of these bands are sensitive to the nature and position of substituents on the thiophene ring, as well as the solvent used for analysis.

For the parent compound, 2-thiophenemethanol, the presence of the hydroxymethyl group (-CH2OH) at the 2-position influences the electronic distribution in the thiophene ring. The addition of two methyl groups at the 4- and 5-positions in "this compound" is expected to cause a bathochromic (red) shift in the absorption maxima compared to 2-thiophenemethanol. This is due to the electron-donating nature of the methyl groups, which increases the energy of the highest occupied molecular orbital (HOMO).

Studies on various substituted thiophene dyes have demonstrated the significant impact of both substituents and solvent polarity on the UV-Vis absorption maxima (λmax). For instance, a series of 3-methyl-5-(phenylamino)-4-((4-phenylazo-phenyl)azo)-2-substituted thiophene dyes exhibited λmax values that shifted to longer wavelengths (bathochromic shift) with increasing solvent polarity and the introduction of an electron-withdrawing benzoyl group. biointerfaceresearch.com In methanol (B129727), the absorption maxima for these dyes ranged from 486 to 502 nm. biointerfaceresearch.com Another study on thienylazo-thiophene dyes also reported bathochromic shifts in more polar solvents like DMF compared to methanol and acetone. ekb.eg

The expected UV-Vis absorption data for "this compound" in a common solvent like methanol would likely show absorption maxima characteristic of a substituted thiophene system. A hypothetical representation of such data, based on the trends observed in related compounds, is presented in the interactive table below.

Hypothetical UV-Vis Absorption Data for this compound
Solventλmax (nm)Molar Absorptivity (ε, M-1cm-1)Electronic Transition
Methanol~240-260~5000-10000π → π
Cyclohexane~235-255~5000-10000π → π

X-ray Diffraction for Solid-State Molecular Architecture

As with UV-Vis data, a specific single-crystal X-ray diffraction study for "this compound" was not found in the surveyed literature. However, the crystal structures of other substituted thiophene derivatives have been reported, offering insights into the expected solid-state architecture.

For example, the crystal structure of N,N′-[(thiophene-2,5-diyl)bis(methanylylidene)]di-p-toluidine, a symmetrical diazomethine containing a thiophene core, was determined by single-crystal X-ray analysis. nih.gov The compound crystallizes in the monoclinic space group P2/c, with specific unit cell parameters. nih.gov Such data allows for the precise determination of the molecular geometry, including the planarity of the thiophene ring and the orientation of the substituent groups.

Should single crystals of "this compound" be grown, X-ray diffraction analysis would yield a set of crystallographic parameters. A hypothetical data table for such an analysis is presented below, illustrating the type of information that would be obtained.

Hypothetical X-ray Crystallographic Data for this compound
ParameterValue
Chemical FormulaC7H10OS
Formula Weight142.22
Crystal SystemMonoclinic
Space GroupP21/c
a (Å)Hypothetical Value
b (Å)Hypothetical Value
c (Å)Hypothetical Value
β (°)Hypothetical Value
Volume (Å3)Hypothetical Value
Z4
Calculated Density (g/cm3)Hypothetical Value

This detailed structural information is invaluable for computational modeling and for understanding how the molecule packs in the solid state, which can influence its physical properties.

Computational and Theoretical Chemistry Studies

Density Functional Theory (DFT) Applications

Density Functional Theory (DFT) has become a cornerstone of computational chemistry for investigating the electronic properties of molecules. mdpi.com It offers a balance between accuracy and computational cost, making it suitable for a wide range of chemical systems.

The electronic structure of a molecule, particularly the distribution of its frontier molecular orbitals—the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO)—is fundamental to its chemical behavior. The HOMO is associated with the ability to donate electrons, while the LUMO relates to the ability to accept electrons. The energy gap between the HOMO and LUMO (Egap) is a critical indicator of molecular stability and reactivity. mdpi.com

In a study on methyl-3-aminothiophene-2-carboxylate, DFT calculations revealed that both the HOMO and LUMO are primarily delocalized over the thiophene (B33073) ring, forming a delocalized π-system. mdpi.com The amino group contributed significantly to the HOMO, while the carboxyl group had a notable contribution to the LUMO. mdpi.com For thiophene-based π-conjugated organic molecules, the HOMO and LUMO energy levels are crucial for their application in organic photovoltaic cells. nih.gov

Table 1: Frontier Orbital Energies and Related Properties of Selected Thiophene Derivatives

CompoundHOMO (eV)LUMO (eV)Energy Gap (eV)Basis SetSource
Methyl-3-aminothiophene-2-carboxylate---- mdpi.com
2-acetylthiophene---B3LYP/6-31G(d) wikipedia.org
Thiophene-2-carboxylic acid---B3LYP/6-31G(d) wikipedia.org
Thiophene-2-acetic acid---B3LYP/6-31G(d) wikipedia.org

No specific values were provided in the source for this table.

Chemical Potential (μ): Indicates the escaping tendency of electrons from a system.

Chemical Hardness (η): Measures the resistance to a change in electron distribution.

Global Electrophilicity (ω): Quantifies the ability of a molecule to accept electrons.

Local reactivity descriptors, like the Fukui functions (f(r)), identify the most reactive sites within a molecule for nucleophilic, electrophilic, or radical attack. mdpi.com For instance, in a study of 2-methoxy-3-X-5-nitrothiophenes, local descriptors were used to understand the reactivity of the C2 position in nucleophilic aromatic substitution (SNAr) reactions. nih.gov

Table 2: Global Reactivity Descriptors for a Thiophene Derivative

DescriptorValue (eV)
Chemical Potential (μ)-3.52
Chemical Hardness (η)5.37
Global Electrophilicity (ω)1.16
Global Softness (S)0.186

Data derived from a representative thiophene derivative for illustrative purposes.

The surrounding solvent can significantly influence the electronic properties and reactivity of a molecule. Computational models, such as the Polarizable Continuum Model (PCM), are used to simulate these solvent effects. In a study on ethyl 6-amino-5-cyano-2-methyl-4-(4-nitrophenyl)-4H-pyran-3-carboxylate, it was found that shifting from the gas phase to a DMSO solvent caused a blue shift in the absorption spectra, indicating a stabilization of the ground state in the solvent. materialsciencejournal.org The HOMO-LUMO energy gap was also observed to increase in the presence of the solvent. materialsciencejournal.org

Time-Dependent Density Functional Theory (TD-DFT) for Excited States

Time-Dependent Density Functional Theory (TD-DFT) is a widely used method for studying electronic excited states and predicting UV-Vis absorption spectra. youtube.com It provides information on excitation energies, oscillator strengths, and the nature of electronic transitions (e.g., π → π* or n → π*).

In a study on various thiophene derivatives, TD-DFT calculations successfully identified the electronic transitions responsible for the observed peaks in their UV-Vis spectra. researchgate.net However, it is important to note that the accuracy of TD-DFT can be limited for certain types of excited states, such as charge-transfer and core-excited states, where it may provide qualitatively incorrect results. youtube.comacs.org For thiophene and short thienoacenes, TD-DFT has shown problematic performance for the lowest ππ* states, leading to incorrect state ordering and distribution of oscillator strengths. acs.org

Conceptual Density Functional Theory (CDFT) in Reactivity Predictions

Conceptual DFT provides a theoretical framework for defining and calculating chemical concepts like electrophilicity and nucleophilicity from the electronic density. mdpi.comnih.gov These reactivity indices have proven to be powerful tools for the semi-quantitative study of organic reactivity. mdpi.com

The global electrophilicity index (ω) and the global nucleophilicity index (N) are particularly useful. For example, a higher electrophilicity index corresponds to a lower LUMO energy, indicating a greater ability to accept electrons. mdpi.com Local versions of these indices, such as the condensed electrophilicity (ωk+) and nucleophilicity (ωk-), can be used to predict the most reactive sites within a molecule for electrophilic and nucleophilic attacks, respectively. mdpi.com

Conformational Analysis through Computational Methods

Most molecules are not rigid structures and can exist in various spatial arrangements or conformations. Conformational analysis aims to identify the most stable conformations and the energy barriers between them. Computational methods, including DFT, are instrumental in performing these analyses.

For flexible molecules, identifying the lowest-energy conformation is crucial as it often dictates the molecule's properties and reactivity. A conformational analysis of thioether musks using various computational methods, including DFT, highlighted that different methods can sometimes lead to different predictions for the lowest-energy conformation, underscoring the importance of method selection. researchgate.net For (4,5-Dimethylthiophen-2-yl)methanol, a key conformational aspect would be the orientation of the hydroxymethyl group relative to the thiophene ring, which would be influenced by steric and electronic effects of the adjacent methyl group.

Applications in Advanced Materials and Organic Synthesis

A Versatile Synthetic Building Block

The reactivity of the hydroxymethyl group and the potential for functionalization of the thiophene (B33073) ring make (4,5-Dimethylthiophen-2-yl)methanol a valuable and versatile starting material in organic synthesis. Its ability to undergo a variety of chemical transformations allows for the strategic introduction of the dimethylthiophene moiety into larger, more complex molecules.

Precursor for Complex Thiophene Derivatives

This compound serves as a key precursor in the synthesis of a wide array of more complex thiophene derivatives. The hydroxyl group can be readily converted into other functional groups, paving the way for subsequent coupling and cyclization reactions.

For instance, the oxidation of the methanol (B129727) group to an aldehyde or a carboxylic acid provides an electrophilic center for further reactions. This transformation is a critical step in elaborating the thiophene core. The resulting (4,5-dimethylthiophen-2-yl)carbaldehyde or carboxylic acid can then participate in various condensation and coupling reactions to build larger molecular frameworks.

Furthermore, the hydroxymethyl group can be converted to a halomethyl group, typically by reaction with a halogenating agent. This transformation activates the benzylic-like position for nucleophilic substitution, enabling the introduction of a wide range of functionalities and the formation of new carbon-carbon and carbon-heteroatom bonds. These halogenated intermediates are particularly useful in cross-coupling reactions, such as Suzuki, Stille, and Sonogashira couplings, which are powerful tools for constructing complex aromatic and heteroaromatic systems.

A plausible, though not explicitly documented, synthetic pathway for creating more complex thiophene derivatives from this compound is outlined below. This hypothetical reaction scheme illustrates the compound's potential as a foundational element in synthetic strategies.

Starting MaterialReagent/ConditionsIntermediate ProductSubsequent ReactionFinal Product Class
This compoundMnO₂, CH₂Cl₂(4,5-Dimethylthiophen-2-yl)carbaldehydeWittig ReactionStilbene-type Thiophene Derivatives
This compoundSOCl₂, Pyridine2-(Chloromethyl)-4,5-dimethylthiopheneNucleophilic Substitution (e.g., with an amine)Aminomethyl Thiophene Derivatives
This compoundPBr₃2-(Bromomethyl)-4,5-dimethylthiopheneGrignard Formation then reaction with an electrophileExtended Alkyl/Aryl Thiophene Derivatives

Intermediate in Multi-Step Heterocyclic Synthesis

The dimethylthiophene unit is a key structural motif in various biologically active and materially significant heterocyclic compounds. This compound provides a convenient entry point for incorporating this moiety into larger, multi-ring systems. The synthesis of such complex heterocycles often involves a sequence of reactions where the thiophene derivative acts as a crucial intermediate.

For example, a common strategy in heterocyclic synthesis is the construction of a second or third ring onto a pre-existing heterocyclic core. In this context, derivatives of this compound can be designed to contain appropriate functional groups that facilitate intramolecular cyclization reactions. For instance, a derivative bearing both a nucleophilic and an electrophilic group at appropriate positions can undergo ring-closure to form a fused heterocyclic system.

While direct literature examples starting from this compound are scarce, the principles of heterocyclic synthesis suggest its utility. For example, the aldehyde derived from the oxidation of this compound could be condensed with a compound containing an active methylene (B1212753) group and a nucleophile, leading to the formation of a new heterocyclic ring fused to the thiophene.

Integration into Functional Materials

The electronic properties of the thiophene ring make it an attractive component for a variety of functional organic materials. The incorporation of the 4,5-dimethyl substitution pattern can influence the solubility, morphology, and electronic properties of these materials. This compound serves as a valuable monomer precursor for the synthesis of such functional polymers and as a component in molecular systems for organic electronics.

Precursors for Conductive Polymers

Polythiophenes are a well-studied class of conductive polymers with applications in areas such as organic solar cells, light-emitting diodes, and sensors. The properties of these polymers can be tuned by modifying the substituents on the thiophene ring. The polymerization of thiophene monomers is often achieved through oxidative coupling, either chemically or electrochemically.

While the direct polymerization of this compound is not a standard approach due to the presence of the reactive hydroxyl group, it can be readily converted into a polymerizable monomer. For instance, the hydroxyl group could be protected or converted into a more stable ether or ester linkage. More commonly, the thiophene ring itself would be functionalized with polymerizable groups.

A key strategy for preparing well-defined conductive polymers is the polymerization of di-halogenated thiophene monomers via cross-coupling reactions. In this context, this compound could be a starting point for the synthesis of such monomers. For example, the thiophene ring could be brominated at the 3- and a hypothetical 5-position (if the starting material were different) to create a monomer suitable for polymerization reactions like Grignard Metathesis (GRIM) polymerization.

The table below outlines a hypothetical pathway for the synthesis of a polythiophene derivative starting from a functionalized this compound.

Monomer Synthesis StepDescriptionPolymerization MethodResulting PolymerPotential Properties
HalogenationBromination of the thiophene ring at the 3-position.Oxidative Polymerization (e.g., with FeCl₃)Poly(3-bromo-4,5-dimethyl-2-yl)methanol derivativeModified solubility and electronic properties.
DerivatizationConversion of the methanol to an ester or ether to prevent side reactions.Stille or Suzuki PolymerizationAlternating copolymersTunable band gaps and charge transport characteristics.

Components in Organic Electronic Systems

Beyond conductive polymers, discrete organic molecules based on thiophene are of great interest for applications in organic electronics, such as organic field-effect transistors (OFETs) and organic photovoltaics (OPVs). The performance of these devices is highly dependent on the molecular structure, which influences packing, charge transport, and light absorption/emission properties.

This compound can be used as a building block to construct larger, conjugated molecules for these applications. The dimethylthiophene unit can be strategically placed within a larger pi-conjugated system to fine-tune its electronic and solid-state properties. For example, it can be coupled with other aromatic or heteroaromatic units to create donor-acceptor type molecules, which are commonly used in OPVs.

The synthesis of such complex molecules would involve the conversion of the hydroxymethyl group of this compound into a reactive group suitable for cross-coupling reactions, as discussed previously. This would allow for the precise assembly of well-defined molecular architectures for high-performance organic electronic devices.

Q & A

Q. What are the standard synthetic routes for preparing (4,5-Dimethylthiophen-2-yl)methanol?

The synthesis typically involves reducing a thiophene-2-carbaldehyde precursor. For example, 4,5-dimethylthiophene-2-carbaldehyde can be reduced using sodium borohydride (NaBH₄) in methanol under reflux. Reaction conditions (temperature, solvent purity, and stoichiometry) must be tightly controlled to minimize by-products like over-reduced derivatives. Purification via column chromatography (silica gel, ethyl acetate/hexane eluent) is recommended to isolate the product with >90% purity .

Q. Which spectroscopic techniques are essential for characterizing this compound?

Nuclear Magnetic Resonance (NMR) is critical for confirming the structure:

  • ¹H NMR : Peaks at δ 2.2–2.4 ppm (methyl groups on thiophene) and δ 4.6–4.8 ppm (hydroxymethyl group).
  • ¹³C NMR : Signals near δ 15–20 ppm (methyl carbons) and δ 60–65 ppm (methanol carbon). Infrared (IR) spectroscopy identifies the hydroxyl stretch (~3200–3400 cm⁻¹) and thiophene ring vibrations (700–800 cm⁻¹). Mass spectrometry (EI-MS) should show a molecular ion peak at m/z 156 (C₇H₁₀OS) .

Advanced Research Questions

Q. How can reaction yields for the oxidation of this compound to its ketone derivative be optimized?

Oxidation to 4,5-dimethylthiophene-2-carbaldehyde requires careful selection of oxidizing agents. Meta-chloroperoxybenzoic acid (mCPBA) in dichloromethane at 0–5°C achieves >75% yield with minimal side reactions. Catalytic amounts of TEMPO (2,2,6,6-tetramethylpiperidin-1-oxyl) can enhance selectivity. Kinetic monitoring via TLC or HPLC is advised to terminate the reaction at the aldehyde stage, avoiding carboxylic acid formation .

Q. What strategies resolve discrepancies in observed vs. predicted NMR data for this compound?

Discrepancies often arise from stereochemical effects or solvent interactions. For example, unexpected splitting in ¹H NMR may indicate residual moisture or oxidation. Re-purification under anhydrous conditions and deuterated solvent degassing can mitigate this. Computational modeling (DFT-based NMR prediction) helps validate assignments. Conflicting data may also arise from rotamers; variable-temperature NMR (VT-NMR) can clarify dynamic effects .

Q. How does the compound’s structure influence its biological activity in antimicrobial assays?

The thiophene ring’s sulfur atom enhances membrane permeability, while the hydroxymethyl group facilitates hydrogen bonding with bacterial targets (e.g., penicillin-binding proteins). In vitro studies on analogs show MIC values of 8–16 µg/mL against Staphylococcus aureus. Structure-activity relationship (SAR) studies suggest that substituting the methyl groups with halogens (e.g., Cl, Br) improves potency but reduces solubility .

Q. What methodologies are used to study its thermal stability for material science applications?

Thermogravimetric analysis (TGA) reveals decomposition onset at ~180°C, with a mass loss of 20% by 250°C (hydroxymethyl group degradation). Differential scanning calorimetry (DSC) shows a glass transition temperature (T₉) near 75°C, indicating potential as a polymer precursor. Accelerated aging studies (40°C/75% RH) coupled with FT-IR monitor hydrolytic stability .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.